AhR Agonist 7: Potency Relative to Closest Patent Congeners and Clinical Benchmark Tapinarof
AhR agonist 7 activates AhR with an EC50 of 13 nM, representing intermediate potency within its patent series and comparable activity to the FDA-approved topical AhR agonist Tapinarof (EC50 = 13 nM in the same assay format) [1]. Within the WO2024061187A1 series, AhR agonist 6 exhibits substantially higher potency (EC50 = 0.01 nM, 1300-fold more potent) while AhR agonist 5 demonstrates EC50 = 6 nM (approximately 2-fold more potent) [1]. This graded potency series enables researchers to select the appropriate tool compound for specific experimental requirements, with AhR agonist 7 occupying a physiologically relevant intermediate activation range that avoids both sub-nanomolar hyperactivation and micromolar weak agonism [1].
| Evidence Dimension | AhR activation potency (EC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | AhR agonist 6: 0.01 nM; AhR agonist 5: 6 nM; Tapinarof: 13 nM |
| Quantified Difference | AhR agonist 7 is 1300-fold less potent than AhR agonist 6; 2.2-fold less potent than AhR agonist 5; equipotent to Tapinarof |
| Conditions | AhR reporter gene activation assay (luciferase-based) |
Why This Matters
Enables selection of appropriate agonist potency tier for dose-response studies requiring intermediate AhR activation without maximal pathway saturation.
- [1] World Intellectual Property Organization, WO2024061187 A1, 2024-03-28. View Source
